molecular formula C12H23ClN2O2 B1380926 tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride CAS No. 1864015-44-0

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

Cat. No.: B1380926
CAS No.: 1864015-44-0
M. Wt: 262.77 g/mol
InChI Key: CUSROIIMNOGWIC-UHFFFAOYSA-N
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Description

“tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1864015-44-0 . It has a molecular weight of 262.78 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13;/h9H,4-8,13H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is solid in physical form . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate This bifunctional compound offers a route to novel compounds complementing piperidine ring systems. The described synthesis is efficient, scalable, and provides a foundation for selective derivations, particularly on azetidine and cyclobutane rings, contributing to chemical space exploration (Meyers et al., 2009).

Molecular Structure and Synthesis of Cyclic Amino Acid Esters tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its chiral counterpart were synthesized, highlighting the bicyclo[2.2.2]octane structure. The structural insights, obtained via X-ray diffraction, contribute to understanding the crystal properties and molecular arrangements of these compounds (Moriguchi et al., 2014).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 . More safety information can be found in the MSDS .

Biochemical Analysis

Biochemical Properties

tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with enzymes, potentially acting as an inhibitor or activator. These interactions can modulate the activity of enzymes involved in critical biochemical pathways, thereby affecting cellular processes .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of specific genes, thereby influencing protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in enzyme conformation and function, ultimately affecting biochemical pathways. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of This compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall function within the cell .

Properties

IUPAC Name

tert-butyl 2-amino-6-azaspiro[2.5]octane-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-4-12(5-7-14)8-9(12)13;/h9H,4-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSROIIMNOGWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
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tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
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tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
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tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
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tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 1-amino-6-azaspiro[2.5]octane-6-carboxylate hydrochloride

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